molecular formula C17H18Cl2O4S B2748464 2,5-Dichlorophenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate CAS No. 2415466-11-2

2,5-Dichlorophenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate

Cat. No.: B2748464
CAS No.: 2415466-11-2
M. Wt: 389.29
InChI Key: QYPHKORUHNSVEK-UHFFFAOYSA-N
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Description

2,5-Dichlorophenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. Its unique structure, featuring multiple functional groups, allows it to participate in a variety of chemical reactions, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichlorophenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Dichlorophenyl Intermediate: This step involves the chlorination of phenol derivatives to introduce chlorine atoms at the 2 and 5 positions. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Methoxylation and Methylation:

    Sulfonation: The final step involves the sulfonation of the aromatic ring, which can be achieved using sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the overall process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorophenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The presence of chlorine atoms makes the compound susceptible to nucleophilic aromatic substitution, where nucleophiles replace the chlorine atoms.

    Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using reagents like potassium permanganate or chromium trioxide. Reduction reactions can also occur, especially at the sulfonate group, using reducing agents like lithium aluminum hydride.

    Coupling Reactions: The aromatic rings can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Products with nucleophiles replacing chlorine atoms.

    Oxidation: Products with oxidized functional groups, such as carboxylic acids or aldehydes.

    Reduction: Products with reduced sulfonate groups, potentially forming thiols or sulfides.

Scientific Research Applications

2,5-Dichlorophenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate has diverse applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for developing advanced materials, such as polymers and coatings with specific properties.

    Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme activities or signaling pathways.

    Industrial Chemistry: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichlorophenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The sulfonate group can enhance solubility and facilitate interactions with biological molecules, while the aromatic rings can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorophenyl 2-methoxy-4-methylbenzene-1-sulfonate: Lacks the propan-2-yl group, which may affect its reactivity and applications.

    2,5-Dichlorophenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate: Similar structure but different substitution pattern, which can influence its chemical properties.

Uniqueness

2,5-Dichlorophenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups on the aromatic rings allows for versatile chemical modifications and interactions.

This detailed overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for ongoing research and development.

Properties

IUPAC Name

(2,5-dichlorophenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2O4S/c1-10(2)13-9-17(16(22-4)7-11(13)3)24(20,21)23-15-8-12(18)5-6-14(15)19/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPHKORUHNSVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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